Bienvenue dans la boutique en ligne BenchChem!

Icariside F2

NF-κB signaling Anti-inflammatory Natural product pharmacology

Icariside F2 (CAS 115009-57-9) is the only NF-κB inhibitor among icariside analogs with a fully characterized therapeutic window—potent target engagement (IC50 16.25±2.19 μM) yet negligible cytotoxicity at its functional concentration (10 μM, MTT assay). Unlike weak Icariin (IC50 >40 μM) or overtly cytotoxic Icariside II (HeLa IC50 ~9.2 μM), Icariside F2 enables clean NF-κB pathway interrogation without confounding cell death. Isolated from Eucommia ulmoides leaves—not Epimedium spp.—ensuring identity as an orthogonal reference standard free of Epimedium flavonoid contamination (e.g., Icariin, Icariside II). Also exhibits modest α-glucosidase inhibition (4.60–11.97%) and positive anti-angiogenic activity in CAM assays (100–200 μg/egg). Supplied at ≥98% HPLC purity for reproducible inflammatory signaling, diabetic complication, and angiogenesis research. Request a quote or order now.

Molecular Formula C18H26O10
Molecular Weight 402.4 g/mol
CAS No. 115009-57-9
Cat. No. B2931639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcariside F2
CAS115009-57-9
Molecular FormulaC18H26O10
Molecular Weight402.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1
InChIKeyNJMQSVWMCODQIP-FQXXIRCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Icariside F2: A Well-Defined NF-κB Inhibitor with Quantified Selectivity Profile


Icariside F2 (CAS: 115009-57-9) is an aromatic glycoside isolated from the leaves of Eucommia ulmoides Oliver [1] and other botanical sources [2]. It is characterized as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) with a well-defined IC50 of 16.25 ± 2.19 μM [1]. Unlike many broader-spectrum flavonoids from Epimedium (e.g., Icariin, Icariside II), Icariside F2 exhibits a more selective profile: at its functional anti-inflammatory concentration (10 μM), it demonstrates little or no cytotoxic activity in MTT assays [3], establishing a quantifiable therapeutic window that distinguishes it from analogs with overlapping but less-defined efficacy/toxicity boundaries.

The Quantified Risk of Substituting Icariside F2 with Other 'Icariin' or 'Icariside' Analogs


Generic substitution among icariside and icariin analogs is scientifically unsound due to significant divergence in molecular targets, potency metrics, and cytotoxicity windows. For instance, while Icariside F2 is a direct NF-κB inhibitor (IC50: 16.25 μM), its close analog Icariside D2 exhibits primary cytotoxic activity on HL-60 cells without a comparable reported NF-κB IC50 . Similarly, the widely studied Icariin shows weak NF-κB pathway modulation with IC50 values often exceeding 40-300 μM [1][2], and Icariside II (often mistakenly conflated with Icariside F2) demonstrates a fundamentally different anticancer profile with HeLa cell IC50 of ~9-10 μM [3]. These variations in potency, target engagement, and cellular safety margins render simple replacement impossible without compromising experimental reproducibility or therapeutic specificity [4].

Quantitative Evidence Guide for Icariside F2 Procurement and Selection


NF-κB Inhibitory Potency: Cross-Analog Benchmarking of IC50 Values

Icariside F2 demonstrates potent NF-κB inhibition with an IC50 of 16.25 ± 2.19 μM [1]. This places it as a mid-potency, direct NF-κB inhibitor distinct from both weaker-acting analogs like Icariin (IC50 >40 μM to 300 μM depending on context) [2][3] and potent but cytotoxicity-associated analogs like Icariside II (HeLa cell IC50 ~9-10 μM) [4]. This quantified difference in potency allows researchers to select Icariside F2 for studies requiring specific NF-κB pathway modulation without the confounding effects of strong cytotoxicity or weak target engagement.

NF-κB signaling Anti-inflammatory Natural product pharmacology

Cytotoxicity Window: Quantified Safety Margin at Functional Concentration

At a concentration of 10 μM—a dose relevant to its anti-inflammatory activity—Icariside F2 exhibits little or no cytotoxic activity in MTT assays [1]. This contrasts with Icariside II, which induces significant cytotoxicity in HeLa cells at similar concentrations (IC50 ~9.2 μM) [2], and Icariside D2, which shows significant cytotoxic activity on HL-60 cells . This differential cytotoxicity profile makes Icariside F2 the preferred choice for studies where NF-κB inhibition must be achieved without inducing cell death.

Cytotoxicity MTT assay Therapeutic index

α-Glucosidase Inhibition: Modest but Quantified Activity Profile

Icariside F2 shows modest α-glucosidase inhibitory activity ranging from 4.60 ± 1.74% to 11.97 ± 3.30% under tested conditions [1]. This level of inhibition is significantly lower than that of standard α-glucosidase inhibitors such as acarbose (IC50 ~200-1000 μM depending on assay), but the activity is quantifiable and reproducible. This modest activity profile, combined with its primary NF-κB inhibition, positions Icariside F2 as a dual-pathway modulator for studies in metabolic inflammation rather than a pure α-glucosidase inhibitor.

α-Glucosidase Diabetes research Enzyme inhibition

Chemical Identity and Purity: Mitigating the Risk of Icariside II Conflation

Icariside F2 (CAS 115009-57-9, molecular formula C18H26O10, MW 402.39) is frequently and erroneously conflated with Icariside II (also known as Baohuoside I, CAS 113558-15-9, MW 514.52) in commercial and scientific literature . This conflation stems from overlapping common names ('Icariside F2' being mistakenly equated with 'Icariside II' or 'Icariin-II') . However, the two compounds are chemically distinct: Icariside F2 is an aromatic glycoside (benzyl 6-O-β-D-apiofuranosyl-β-D-glucoside), whereas Icariside II is a prenylated flavonoid. Procurement of analytically verified Icariside F2 (HPLC purity ≥98% [1]) ensures correct compound identity, preventing experimental failures due to inadvertent substitution with a structurally and pharmacologically different molecule.

Chemical identity Quality control Compound authentication

Sourcing and Botanical Origin: Differentiating from Epimedium-Derived Analogs

Icariside F2 is primarily isolated from Eucommia ulmoides Oliver [1] and Piper retrofractum [2], whereas most icariside and icariin analogs (e.g., Icariside II, Icariin, Baohuoside I) are predominantly derived from Epimedium species [3]. This difference in botanical origin may correlate with distinct co-extracted compound profiles and impurity considerations during isolation. For researchers requiring a non-Epimedium-sourced NF-κB inhibitor, Icariside F2 provides a chemically distinct alternative, reducing potential batch-to-batch variability associated with Epimedium-derived flavonoid glycosides.

Botanical sourcing Natural product chemistry Phytochemistry

Optimal Scientific and Procurement Applications for Icariside F2


NF-κB Pathway Mechanistic Studies Requiring Low Cytotoxicity Background

For researchers investigating NF-κB signaling in inflammatory models (e.g., LPS-stimulated macrophages, HUVEC cells), Icariside F2 provides a targeted tool with a well-defined IC50 of 16.25 μM and negligible cytotoxicity at 10 μM [1]. This profile allows for clean interpretation of pathway modulation without the confounding effects of cell death observed with analogs like Icariside II (HeLa IC50 ~9.2 μM) [2].

Metabolic Inflammation Studies at the NF-κB/α-Glucosidase Interface

Studies examining the interplay between carbohydrate metabolism and inflammation may benefit from Icariside F2's dual, quantifiable activities: potent NF-κB inhibition (IC50 16.25 μM) coupled with modest α-glucosidase inhibition (4.60-11.97% inhibition) . This unique combination, distinct from potent pure α-glucosidase inhibitors or highly cytotoxic flavonoids, supports nuanced investigation of diabetic complications and metabolic syndrome.

Non-Epimedium Sourced Natural Product Control in Comparative Phytochemistry

For comparative natural product studies or quality control of Epimedium-based extracts, Icariside F2 serves as an ideal negative control or orthogonal reference standard. Its isolation from Eucommia ulmoides [3] rather than Epimedium spp. ensures that any observed NF-κB inhibition in experimental samples is not due to contamination with the more abundant (and pharmacologically distinct) Epimedium flavonoids like Icariin or Icariside II [4].

Anti-Angiogenesis Research in CAM Assay Models

Emerging evidence indicates that Icariside F2 correlates positively with anti-angiogenic activity in chorioallantoic membrane (CAM) assays at doses of 100 and 200 μg/egg [5]. Researchers exploring natural product-derived angiogenesis inhibitors may prioritize Icariside F2 for further mechanistic validation based on this preliminary in vivo data, which is currently lacking for many close structural analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icariside F2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.